molecular formula C8H9BrZn B14876237 2,5-DimethylphenylZinc bromide

2,5-DimethylphenylZinc bromide

Cat. No.: B14876237
M. Wt: 250.4 g/mol
InChI Key: GPWWTGKSSPAQDU-UHFFFAOYSA-M
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Description

2,5-DimethylphenylZinc bromide is an organozinc compound with the chemical formula C8H9BrZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc reagents, which are known for their versatility and reactivity in various chemical transformations.

Preparation Methods

2,5-DimethylphenylZinc bromide can be synthesized through several methods. One common synthetic route involves the reaction of 2,5-dimethylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. The general reaction is as follows:

2,5-Dimethylbromobenzene+Zn2,5-DimethylphenylZinc bromide\text{2,5-Dimethylbromobenzene} + \text{Zn} \rightarrow \text{this compound} 2,5-Dimethylbromobenzene+Zn→2,5-DimethylphenylZinc bromide

Industrial production methods for organozinc compounds often involve similar procedures but on a larger scale, with careful control of reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

2,5-DimethylphenylZinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other functional groups.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

    Addition Reactions: It can add to carbonyl compounds to form alcohols.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or diethyl ether. Major products formed from these reactions depend on the specific reactants and conditions but often include substituted aromatic compounds and alcohols.

Scientific Research Applications

2,5-DimethylphenylZinc bromide has several applications in scientific research:

    Chemistry: It is widely used in organic synthesis for the formation of complex molecules, particularly in the pharmaceutical and agrochemical industries.

    Biology: It can be used to modify biological molecules, aiding in the study of biochemical pathways and the development of new drugs.

    Medicine: Its role in the synthesis of pharmaceutical intermediates makes it valuable in drug discovery and development.

    Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 2,5-DimethylphenylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as oxidative addition and transmetalation, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

2,5-DimethylphenylZinc bromide can be compared with other organozinc compounds, such as phenylzinc bromide and 4-methylphenylzinc bromide. While these compounds share similar reactivity and applications, this compound is unique due to the presence of two methyl groups on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions.

Similar compounds include:

  • Phenylzinc bromide
  • 4-Methylphenylzinc bromide
  • 2,4-Dimethylphenylzinc bromide

These compounds are used in similar applications but may offer different reactivity profiles due to variations in their chemical structure.

Properties

Molecular Formula

C8H9BrZn

Molecular Weight

250.4 g/mol

IUPAC Name

bromozinc(1+);1,4-dimethylbenzene-6-ide

InChI

InChI=1S/C8H9.BrH.Zn/c1-7-3-5-8(2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

GPWWTGKSSPAQDU-UHFFFAOYSA-M

Canonical SMILES

CC1=C[C-]=C(C=C1)C.[Zn+]Br

Origin of Product

United States

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